Berberine Hydrochloride-d6
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Overview
Description
Berberine-d6 (chloride) is a deuterated form of berberine, an isoquinoline alkaloid. This compound is primarily used as an internal standard for the quantification of berberine in various analytical applications . Berberine itself is known for its wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of berberine-d6 (chloride) involves the incorporation of deuterium atoms into the berberine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of berberine-d6 (chloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: Berberine-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to form berberrubine and other derivatives.
Reduction: Reduction reactions can convert berberine to dihydroberberine.
Substitution: Substitution reactions can introduce different functional groups into the berberine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products: The major products formed from these reactions include berberrubine, dihydroberberine, and various substituted berberine derivatives .
Scientific Research Applications
Berberine-d6 (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of berberine-d6 (chloride) involves several molecular targets and pathways:
AMP-activated protein kinase (AMPK): Berberine activates AMPK, which plays a key role in regulating energy metabolism.
Nuclear factor κB (NF-κB): Berberine inhibits NF-κB, reducing inflammation and oxidative stress.
Mitogen-activated protein kinase (MAPK): Berberine modulates MAPK signaling pathways, affecting cell growth and apoptosis.
These pathways contribute to the compound’s diverse pharmacological effects, including its anti-inflammatory, antioxidant, and antidiabetic properties .
Comparison with Similar Compounds
Berberine: The non-deuterated form of berberine, widely studied for its pharmacological properties.
Dihydroberberine: A reduced form of berberine with enhanced bioavailability.
Berberrubine: An oxidized derivative of berberine with distinct biological activities.
Uniqueness: Berberine-d6 (chloride) is unique due to its deuterium content, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances the stability and accuracy of quantification in mass spectrometry .
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
16,17-bis(trideuteriomethoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |
InChI Key |
VKJGBAJNNALVAV-TXHXQZCNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |
Origin of Product |
United States |
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